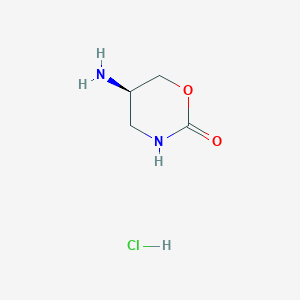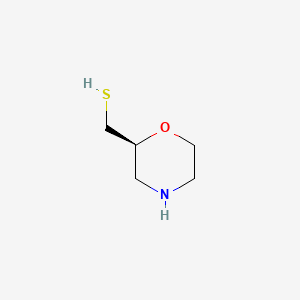
(S)-Morpholin-2-ylmethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Morpholin-2-ylmethanethiol is an organic compound that features a morpholine ring with a thiol group attached to the methylene carbon adjacent to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Morpholin-2-ylmethanethiol typically involves the reaction of morpholine with a thiolating agent. One common method is the reaction of morpholine with methanethiol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Morpholin-2-ylmethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding morpholine derivative.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Morpholine derivatives.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
(S)-Morpholin-2-ylmethanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of thiol-based redox biology.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-Morpholin-2-ylmethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, affecting their function. This interaction can modulate various biochemical pathways, making the compound useful in biological and medicinal research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: Lacks the thiol group, making it less reactive in certain chemical reactions.
Methanethiol: Lacks the morpholine ring, limiting its applications in complex molecule synthesis.
Thiomorpholine: Similar structure but with different reactivity due to the sulfur atom in the ring.
Uniqueness
(S)-Morpholin-2-ylmethanethiol is unique due to the presence of both the morpholine ring and the thiol group. This combination allows for a wide range of chemical reactions and applications that are not possible with similar compounds.
Propriétés
Formule moléculaire |
C5H11NOS |
|---|---|
Poids moléculaire |
133.21 g/mol |
Nom IUPAC |
[(2S)-morpholin-2-yl]methanethiol |
InChI |
InChI=1S/C5H11NOS/c8-4-5-3-6-1-2-7-5/h5-6,8H,1-4H2/t5-/m0/s1 |
Clé InChI |
CNGZTXTYUFPYRC-YFKPBYRVSA-N |
SMILES isomérique |
C1CO[C@@H](CN1)CS |
SMILES canonique |
C1COC(CN1)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3R,4S)-3-ethylpiperidin-4-yl]acetamide hydrochloride](/img/structure/B13500110.png)
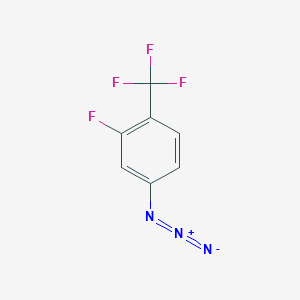
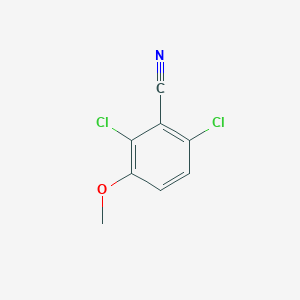
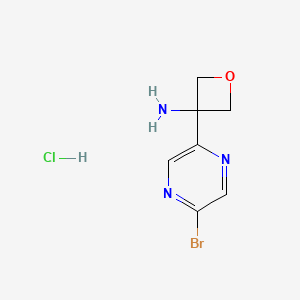
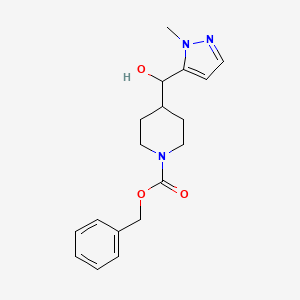
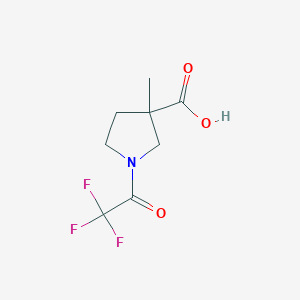
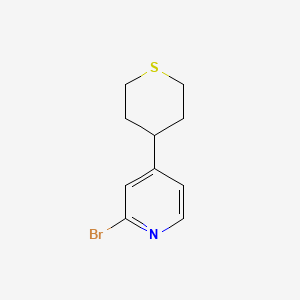
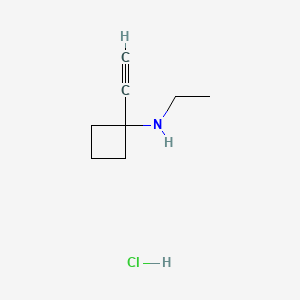
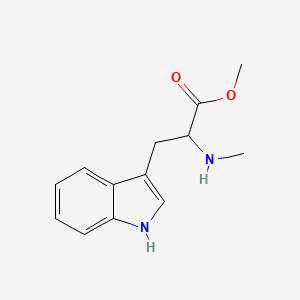
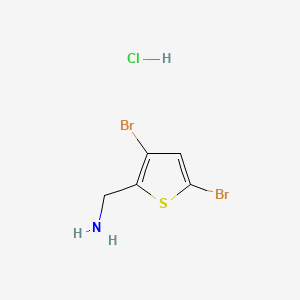

![tert-butylN-{3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-yl}carbamate](/img/structure/B13500166.png)

